molecular formula C8H13ClN2S B11729678 4-Benzo[d]thiazolamine,4,5,6,7-tetrahydro-2-methyl-,hydrochloride

4-Benzo[d]thiazolamine,4,5,6,7-tetrahydro-2-methyl-,hydrochloride

Cat. No.: B11729678
M. Wt: 204.72 g/mol
InChI Key: RNKQTFNKRPDEOM-UHFFFAOYSA-N
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Description

2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE is a heterocyclic compound with the empirical formula C8H14Cl2N2S and a molecular weight of 241.18 g/mol . This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methylamine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control over reaction parameters ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amine derivatives .

Scientific Research Applications

2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-4-AMINE HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13ClN2S

Molecular Weight

204.72 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;hydrochloride

InChI

InChI=1S/C8H12N2S.ClH/c1-5-10-8-6(9)3-2-4-7(8)11-5;/h6H,2-4,9H2,1H3;1H

InChI Key

RNKQTFNKRPDEOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)CCCC2N.Cl

Origin of Product

United States

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